4-(2,3-Dimethylphenyl)piperazin-1-amine is a chemical compound characterized by the presence of a piperazine ring substituted with a 2,3-dimethylphenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological applications, particularly in the treatment of neurological disorders.
This compound falls under the category of piperazine derivatives, which are known for their diverse biological activities. Piperazines are cyclic compounds that contain a six-membered ring composed of two nitrogen atoms and four carbon atoms. The specific structure of 4-(2,3-dimethylphenyl)piperazin-1-amine allows it to interact with various biological targets, making it a valuable subject for research in drug development.
The synthesis of 4-(2,3-dimethylphenyl)piperazin-1-amine can be achieved through several methods:
These methods highlight the importance of optimizing reaction conditions to achieve high yields and purity.
The molecular formula for 4-(2,3-dimethylphenyl)piperazin-1-amine is . Its structure features:
Property | Value |
---|---|
Molecular Weight | 206.29 g/mol |
IUPAC Name | 4-(2,3-Dimethylphenyl)piperazin-1-amine |
InChI Key | ZHLVSTPAUFFYRB-UHFFFAOYSA-N |
4-(2,3-Dimethylphenyl)piperazin-1-amine can undergo various chemical reactions typical for amines and piperazines:
These reactions are essential for modifying the compound to enhance its biological activity.
The mechanism of action for 4-(2,3-dimethylphenyl)piperazin-1-amine primarily involves its interaction with neurotransmitter systems in the brain. Compounds containing piperazine structures often act as ligands at various receptors:
The specific binding affinity and efficacy at these receptors can vary based on structural modifications, making this compound a candidate for further pharmacological studies.
The physical properties of 4-(2,3-dimethylphenyl)piperazin-1-amine include:
Chemical properties include its reactivity towards nucleophiles and electrophiles due to the presence of amine groups and the aromatic nature of the dimethylphenyl substituent.
4-(2,3-Dimethylphenyl)piperazin-1-amine has several applications in scientific research:
The piperazine ring functions as a molecular spacer that optimally positions pharmacophoric elements while simultaneously contributing to solubility enhancement and bioavailability improvement. Its remarkable versatility stems from several key features:
Conformational Flexibility: The chair-chair inversion of the piperazine ring enables adaptive binding to diverse biological targets. This flexibility allows derivatives like 4-(2,3-dimethylphenyl)piperazin-1-amine to accommodate varying binding site geometries in enzyme pockets and receptor domains [3] [6].
Hydrogen Bonding Capability: The amine functionalities serve as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets. In 4-(2,3-dimethylphenyl)piperazin-1-amine, the primary amine (piperazin-1-amine) provides an additional hydrogen bonding site compared to unsubstituted phenylpiperazines [3].
Physicochemical Optimization: Piperazine incorporation significantly impacts key drug properties. The scaffold contributes to balanced lipophilicity (logP 1.77-2.15) and moderate polar surface area (32.5-40.2 Ų), supporting membrane permeability while maintaining aqueous solubility—a critical balance for CNS-active compounds [3].
Table 1: Bioactivity Correlations of Piperazine Substituent Patterns in Screening Compounds
Compound Identifier | Biological Targets | Therapeutic Areas | Key Structural Features |
---|---|---|---|
V017-3628 [4] | GPCRs, Kinases | Cancer, Nervous System | Pyrazolo[3,4-d]pyrimidine core with dual fluorophenyl groups |
C301-6225 [5] | Not specified | Infections, Immune System | N-(4-methoxyphenyl)pyrimidin-4-amine linkage |
VC5684791 [6] | Kinases (Plk1) | Oncology | Triazoloquinazolinone-propanamide extension |
Recent screening data reveals that piperazine-containing compounds demonstrate particular efficacy against kinase targets and G-protein coupled receptors (GPCRs). The extended derivatives of 4-(2,3-dimethylphenyl)piperazin-1-amine show enhanced selectivity profiles due to their ability to interact with both primary binding sites and allosteric regulatory pockets. For example, molecular docking studies of V017-3628 indicate that the 2,3-dimethylphenylpiperazine moiety occupies a hydrophobic subpocket adjacent to the ATP-binding site in various kinases, establishing van der Waals contacts with conserved residues while the pyrazolopyrimidine core engages in hinge-region hydrogen bonding [4] [5].
The 2,3-dimethylphenyl group represents a strategically optimized aromatic system that confers distinctive pharmacological advantages over simpler phenylpiperazines. This substitution pattern delivers several critical benefits:
Steric Optimization: The ortho-methyl group creates a defined torsional angle (approximately 85-90°) between the phenyl ring and piperazine plane. This specific dihedral geometry perfectly positions the aromatic system to engage with hydrophobic subpockets in biological targets, particularly in neurotransmitter receptors where it demonstrates enhanced affinity [7].
Electron-Donating Effects: The dual methyl substituents create an electron-rich aromatic system capable of engaging in cation-π interactions with protonated amine residues in receptor binding sites. These interactions significantly enhance binding affinity for aminergic targets compared to unsubstituted phenylpiperazines [2] [7].
Metabolic Stabilization: The methyl groups effectively block electrophilic attack at the ortho- and meta-positions, reducing susceptibility to cytochrome P450-mediated oxidation. This strategic protection extends metabolic half-life while maintaining the aromatic ring's electronic properties [3] [7].
Table 2: Comparative Analysis of Dimethylphenylpiperazine Regioisomers
Property | 2,3-Dimethylphenyl | 2,4-Dimethylphenyl | 3,4-Dimethylphenyl | 2,5-Dimethylphenyl |
---|---|---|---|---|
Molecular Weight | 190.28 g/mol [7] | 190.28 g/mol | 190.29 g/mol [8] | 190.29 g/mol |
Basic pKa | 9.05 (predicted) [7] | 8.92 (predicted) | 8.98 (predicted) | 9.11 (predicted) |
Lipophilicity (logP) | 3.12 (exp) | 3.24 (exp) | 3.09 (exp) | 3.31 (exp) |
Biological Preference | Kinase inhibitors, GPCR ligands [4] [6] | Serotonin receptor ligands | Dopamine receptor ligands [8] | Adrenergic agents |
The regiochemical arrangement of the methyl groups critically influences biological activity. The 2,3-dimethyl substitution creates a distinctive steric and electronic profile that differs significantly from other isomers. Unlike the 3,4-dimethyl isomer (CAS 1014-05-7), which demonstrates preference for dopaminergic targets, the 2,3-dimethyl configuration shows superior complementarity with kinase allosteric sites and select GPCR subtypes. This specificity is exemplified in the development of 3-(4-(2,3-dimethylphenyl)piperazin-1-yl)propan-1-amine (CAS 938307-34-7), where the extended propylamine chain combined with the dimethylphenyl group yielded a molecular template with enhanced CNS penetration and kinase inhibitory activity [3] [7].
The hydrophobic contact surface provided by the 2,3-dimethylphenyl group significantly enhances binding interactions with protein targets. X-ray crystallographic studies of piperazine-containing inhibitors reveal that the ortho-methyl group engages in favorable van der Waals contacts with nonpolar residues (Val, Leu, Ile) in binding pockets, while the meta-methyl group occupies a small hydrophobic cavity inaccessible to larger substituents. This balanced steric profile explains why bulkier aromatic systems (e.g., naphthyl or biphenyl) often exhibit reduced affinity despite increased hydrophobic surface area [4] [6].
The development of piperazine-containing therapeutics has followed a fascinating evolutionary trajectory, with 4-(2,3-dimethylphenyl)piperazin-1-amine representing a contemporary refinement of classical medicinal chemistry approaches:
First Generation (1950s-1970s): Simple phenylpiperazines emerged as structural mimics of phenethylamine neurotransmitters. These early compounds (e.g., 1-phenylpiperazine) demonstrated CNS activity but suffered from limited selectivity and poor metabolic stability [7].
Second Generation (1980s-2000s): Introduction of ortho-substituents addressed metabolic limitations. The 2,3-dimethylphenylpiperazine scaffold (CAS 1013-22-5) marked a significant advancement, with the methyl groups conferring both steric protection and enhanced target affinity. This period saw the development of extended chain derivatives like (3-[4-(2,3-dimethylphenyl)piperazin-1-yl]propyl)amine (CID 21473532), which leveraged the spacer elongation strategy to reach deeper binding pockets [2] [3] [7].
Third Generation (2010-Present): Integration of the 2,3-dimethylphenylpiperazine unit into complex heterocyclic systems represents the current state of development. Modern kinase inhibitors such as 6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-(2-fluorophenyl)-2-(3-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-3-amine (V017-3628) demonstrate sophisticated molecular design where the dimethylphenylpiperazine serves as a key affinity-enhancing component rather than the sole pharmacophore [4] [5].
Table 3: Evolution of 2,3-Dimethylphenylpiperazine Derivatives in Drug Discovery
Generation | Representative Compound | Structural Features | Target Applications |
---|---|---|---|
First (Simple) | 1-(2,3-Dimethylphenyl)piperazine [7] | Unsubstituted piperazine core | Aminergic GPCRs, neurotransmitter transporters |
Second (Extended) | 3-(4-(2,3-Dimethylphenyl)piperazin-1-yl)propan-1-amine [3] | Propylamine spacer (3-carbon chain) | Kinase allosteric sites, sigma receptors |
Third (Complex) | 6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidin-4-amine [5] | Integrated pyrimidine core with dual aryl systems | Kinase ATP-binding sites, epigenetic regulators |
The contemporary applications of 4-(2,3-dimethylphenyl)piperazin-1-amine derivatives reveal their remarkable target versatility. In oncology drug discovery, compounds like N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide (CAS 887213-77-6) incorporate the dimethylphenylpiperazine unit into sophisticated polycyclic systems. These molecules demonstrate potent inhibition of polo-like kinase 1 (Plk1) with IC₅₀ values in the nanomolar range (12.4 nM), leveraging the hydrophobic contact surface of the dimethylphenyl group to enhance binding to the kinase's unique hydrophobic back pocket [6].
The structural evolution of these compounds reflects increasingly sophisticated drug design strategies. Modern derivatives frequently position the 2,3-dimethylphenylpiperazine as a terminal hydrophobic element connected to complementary pharmacophores through optimized linkers. This modular design philosophy has yielded compounds with substantially improved target selectivity profiles. For instance, the incorporation of fluorinated aryl systems in V017-3628 creates a balanced electronic profile that enhances both cell permeability and target engagement through orthogonal binding interactions [4] [5].
Comprehensive Compound Information
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1